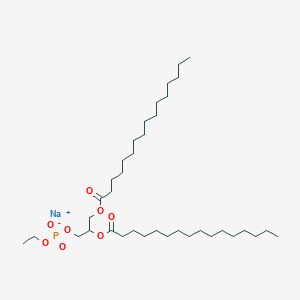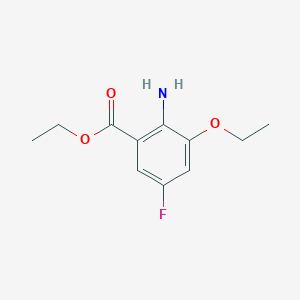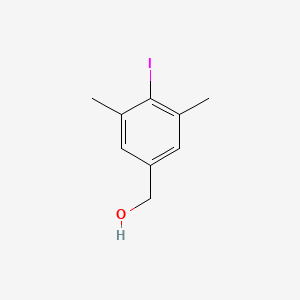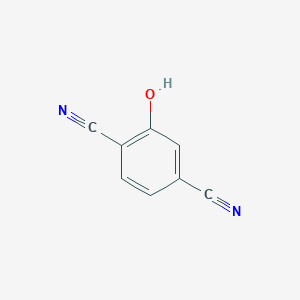![molecular formula C33H53NO10 B12102057 Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-](/img/structure/B12102057.png)
Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)- is a complex organic compound. It is a derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by its multiple hydroxyl groups and a unique amide linkage with 2-amino-2-deoxy-alpha-D-glucopyranose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from cholic acid. The hydroxyl groups at positions 7 and 12 are retained, while the hydroxyl group at position 3 is modified to form an ester with 1-oxo-2-propen-1-yl. The final step involves the formation of an amide bond with 2-amino-2-deoxy-alpha-D-glucopyranose. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reagents such as EDCI or DCC for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its interactions with various enzymes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Potential use in the synthesis of biodegradable materials and surfactants.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes involved in bile acid metabolism. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cholesterol metabolism and liver function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic acid: The parent compound with similar hydroxyl groups but lacking the ester and amide modifications.
Chenodeoxycholic acid: Another primary bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic acid: A secondary bile acid with hydroxyl groups at positions 3 and 12.
Uniqueness
This compound is unique due to its specific modifications, including the ester linkage at position 3 and the amide bond with 2-amino-2-deoxy-alpha-D-glucopyranose. These modifications confer unique chemical properties and potential biological activities not seen in the parent or related bile acids .
Eigenschaften
Molekularformel |
C33H53NO10 |
|---|---|
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
[7,12-dihydroxy-10,13-dimethyl-17-[5-oxo-5-[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enoate |
InChI |
InChI=1S/C33H53NO10/c1-5-26(39)43-18-10-11-32(3)17(12-18)13-22(36)27-20-8-7-19(33(20,4)24(37)14-21(27)32)16(2)6-9-25(38)34-28-30(41)29(40)23(15-35)44-31(28)42/h5,16-24,27-31,35-37,40-42H,1,6-15H2,2-4H3,(H,34,38) |
InChI-Schlüssel |
IINOCRWBKCMWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)NC1C(C(C(OC1O)CO)O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)OC(=O)C=C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)




![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)





![tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12102054.png)
